Dispiro[3.0.35.14]nonane-9-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
dispiro[3.0.35.14]nonane-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-8(12)7-9(3-1-4-9)10(7)5-2-6-10/h7H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDYBVMEZOAXSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C23CCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Evolution of Spirocyclic Systems Research
Synthesis and Characterization
There is currently no publicly available scientific literature detailing the synthesis and characterization of Dispiro[3.0.35.14]nonane-9-carboxylic acid.
Physicochemical Properties
Detailed physicochemical properties for this compound are not available in published scientific literature. A basic data table is provided below, with most fields marked as "Data not available" to reflect the current lack of information.
| Property | Value |
| Molecular Formula | C10H14O2 |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | Dispiro[3.0.3.1]nonane-9-carboxylic acid |
| CAS Number | 933690-42-7 |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| pKa | Data not available |
Research Findings and Applications
There are no specific research findings or applications for this compound reported in the peer-reviewed scientific literature.
Advanced Synthetic Methodologies for Dispiro 3.0.35.14 Nonane 9 Carboxylic Acid
Strategies for Constructing the Dispiro[3.0.3.1]nonane Skeleton
The assembly of the dispiro[3.0.3.1]nonane core is a critical step that requires the formation of two spiro-fused four-membered rings. Methodologies to achieve this often involve sequential or tandem cyclization strategies.
Ring-Closing Reactions for Spirocenter Formation
Ring-closing reactions are a foundational approach to forming the spirocyclic junctions. One potential route to the dispiro[3.0.3.1]nonane skeleton involves the reaction of bicyclobutylidene, which can be synthesized through various methods. This intermediate can then undergo reactions to form the second spirocycle. For instance, the addition of methylene (B1212753) to bicyclobutylidene can yield the parent dispiro[3.0.3.1]nonane. researchgate.net Subsequent functionalization would be required to introduce the carboxylic acid group at the C9 position.
Another relevant strategy is Ring-Closing Metathesis (RCM), a powerful tool for the synthesis of unsaturated rings. wikipedia.org While typically used for 5- to 7-membered rings, specialized catalysts and substrates can facilitate the formation of strained four-membered rings. A hypothetical RCM approach to a dispiro[3.0.3.1]nonane precursor is outlined below.
Table 1: Hypothetical Ring-Closing Metathesis Approach
| Step | Description | Key Reagents | Intermediate |
| 1 | Synthesis of a diene-containing cyclobutane (B1203170) precursor. | Not specified | Diene-substituted cyclobutane |
| 2 | Intramolecular RCM to form the second cyclobutane ring. | Grubbs or Schrock catalyst | Unsaturated dispiro[3.0.3.1]nonane derivative |
| 3 | Reduction of the double bond. | H₂, Pd/C | Dispiro[3.0.3.1]nonane skeleton |
This table presents a conceptual pathway, as direct literature precedent for this specific transformation is limited.
Tandem Cyclization and Cascade Reaction Approaches
Tandem or cascade reactions offer an efficient route to complex cyclic systems in a single synthetic operation. rsc.org A plausible tandem approach for the dispiro[3.0.3.1]nonane skeleton could involve a [2+2] cycloaddition followed by an intramolecular cyclization. For example, the reaction of a suitably functionalized methylenecyclobutane (B73084) with a ketene (B1206846) or a ketene equivalent could form the first spirocenter and introduce functionalities for the subsequent ring closure.
Cascade reactions initiated by the formation of a reactive intermediate, such as a 1,3-dipole, can also lead to the stereoselective synthesis of dispiro compounds. nih.gov While often applied to heterocyclic systems, the principles can be adapted for carbocyclic frameworks.
Specific Methodologies for Assembly of Four-Membered Rings in Dispiro Systems
The construction of strained four-membered rings is a recurring challenge in organic synthesis. The [2+2] cycloaddition reaction is a primary method for forming cyclobutane rings. A synthetic strategy analogous to the one used for 6-oxospiro[3.3]heptane-1-carboxylic acid could be envisioned. This would involve the [2+2] cycloaddition of an allene (B1206475) with a functionalized cyclobutene, or a related photochemical cycloaddition.
Another approach involves the Meinwald oxirane rearrangement of a substituted 8-oxadispiro[2.0.3.1]octane, which can be accessed from a cyclopropylidene derivative. This rearrangement leads to the formation of a spiro[3.3]heptane system, and with appropriate substitution, could be adapted for the dispiro[3.0.3.1]nonane skeleton.
Stereoselective Synthesis of Dispiro[3.0.3.1]nonane-9-carboxylic acid
Achieving stereocontrol in the synthesis of Dispiro[3.0.3.1]nonane-9-carboxylic acid is crucial, particularly if specific stereoisomers are desired for biological evaluation. This involves both asymmetric approaches to introduce chirality and diastereoselective control during the ring-forming steps.
Asymmetric Approaches to Spirocyclic Carboxylic Acids
The introduction of the carboxylic acid group in an enantioselective manner can be achieved through various methods. One approach is the use of a chiral auxiliary. An enantiopure appendage can be used to direct the formation of new stereocenters in a defined relative configuration. This auxiliary is later removed to yield the enantioenriched carboxylic acid.
Catalytic asymmetric synthesis represents a more atom-economical approach. For instance, a transition metal-catalyzed asymmetric C-H activation could be employed on a pre-formed dispiro[3.0.3.1]nonane skeleton to introduce the carboxylic acid group or a precursor.
Table 2: Comparison of Asymmetric Strategies
| Strategy | Advantages | Disadvantages |
| Chiral Pool Synthesis | Readily available chiral starting materials. | Limited to the chirality of the starting material. |
| Chiral Auxiliaries | High levels of stereocontrol. | Requires additional steps for attachment and removal. |
| Asymmetric Catalysis | High efficiency and atom economy. | Catalyst development can be challenging. |
Diastereoselective Control in Key Ring-Forming Reactions
When constructing the dispirocyclic system, controlling the relative stereochemistry of the spirocenters is paramount. Diastereoselective reactions are often governed by steric and electronic factors of the substrates and reagents. For example, in a tandem Michael-Aldol reaction, the stereochemical outcome can be influenced by the reaction conditions and the nature of the catalyst.
In the context of a [2+2] cycloaddition, the stereochemistry of the starting materials can dictate the stereochemistry of the product in a stereospecific manner. Careful selection of the geometry of the alkene and the ketene precursor would be necessary to achieve the desired diastereomer of the dispiro[3.0.3.1]nonane core. The relative configuration of substituents on the rings can direct the approach of reagents in subsequent transformations, allowing for diastereoselective functionalization to install the carboxylic acid group.
Introduction and Functionalization of the Carboxylic Acid Moiety on the Dispiro[3.0.3.1]nonane Scaffold
The introduction of a carboxylic acid group onto a pre-existing dispiro[3.0.3.1]nonane scaffold is a critical step that can be approached through several synthetic transformations. The choice of method would largely depend on the available functional groups on the dispirocyclic core.
Hypothetical Pathways for Carboxylic Acid Introduction:
Oxidation of a Primary Alcohol: If a hydroxymethyl group is present at the C-9 position of the dispiro[3.0.3.1]nonane skeleton, it could be oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents like Jones reagent to milder, more selective methods such as a two-step Swern or Dess-Martin periodinane oxidation followed by a Pinnick oxidation.
Hydrolysis of a Nitrile: The introduction of a cyano group at the C-9 position, which can then be hydrolyzed to a carboxylic acid, is another viable route. The nitrile could potentially be installed via nucleophilic substitution of a suitable leaving group.
Carboxylation of an Organometallic Intermediate: Formation of an organometallic species, such as an organolithium or Grignard reagent, at the C-9 position, followed by quenching with carbon dioxide, would directly yield the desired carboxylic acid. This approach, however, would require the generation of a carbanion at a sterically hindered neopentyl-like carbon.
Once the carboxylic acid moiety is in place, it can be further functionalized to generate a variety of derivatives. Standard organic transformations can be applied to the carboxylic acid group of dispiro[3.0.3.1]nonane-9-carboxylic acid.
Potential Functionalization Reactions:
| Reaction | Reagents and Conditions | Product |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) or Coupling Agents (e.g., DCC, EDC) | Ester |
| Amidation | Amine, Coupling Agents (e.g., HATU, HOBt) | Amide |
| Reduction | LiAlH₄, BH₃·THF | Primary Alcohol |
| Conversion to Acyl Halide | SOCl₂, (COCl)₂ | Acyl Halide |
These functionalizations allow for the incorporation of the dispiro[3.0.3.1]nonane-9-carboxylic acid scaffold into larger molecules and for the modulation of its physicochemical properties.
Novel Synthetic Routes and Methodological Innovations for Related Dispiro Carboxylic Acids
While direct synthetic routes to dispiro[3.0.3.1]nonane-9-carboxylic acid are not extensively documented, recent advancements in the synthesis of other spirocyclic and dispirocyclic carboxylic acids provide a valuable blueprint for potential strategies. These innovative methods often employ elegant cascade reactions and powerful cycloadditions to construct the sterically demanding spirocyclic systems.
Multiple synthetic strategies have been developed to access spirocycles, including alkylation methods, cycloaddition approaches, rearrangement reactions, ring-closing methods, and radical cyclization approaches. mdpi.com
Domino and Cascade Reactions:
A noteworthy approach for the construction of complex dispirocyclic scaffolds is the use of domino or cascade reactions. For instance, a diastereoselective domino double spirocyclization of N-arylamide derivatives has been reported to generate 1,9-diazadispiro[4.2.4.2]tetradecatrienes. nih.gov This method achieves the one-step construction of two quaternary centers. nih.gov Although the heteroatomic nature and ring sizes differ from the target molecule, the underlying principle of a cascade reaction to form multiple spiro-junctions could be conceptually adapted.
Cycloaddition Reactions:
Cycloaddition reactions are powerful tools for the stereocontrolled synthesis of cyclic systems. The synthesis of dispiro-oxindole derivatives has been achieved via three-component 1,3-dipolar cycloaddition reactions of azomethine ylides with a suitable dipolarophile. mdpi.com This approach generates substituted dispiro-oxindoles in good yields. mdpi.com Another example involves an N-heterocyclic carbene-catalyzed [4+2] annulation of α,β-unsaturated carboxylic acids to produce spirocyclic oxindolodihydropyridinones. rsc.org These examples highlight the potential of cycloaddition strategies in building spirocyclic frameworks that already contain or can be readily converted to a carboxylic acid functionality.
Synthesis of Spirocyclic Amino Acids:
The synthesis of spirocyclic amino acids, which are analogs of the target molecule, has also been explored. An efficient synthesis of spiro[2.3]hexane- and spiro[3.3]heptane-derived α-amino acids has been reported. researchgate.net The methodologies used include the modification of commercially available spirocyclic diesters via monohydrolysis and Curtius rearrangement, or a Bucherer-Bergs hydantoin (B18101) synthesis followed by cleavage to the amino acid. researchgate.net These methods provide established routes to spirocyclic systems containing a carboxylic acid group.
Innovative Approaches to Spirocyclic Scaffolds:
Recent research has also focused on the development of novel methods for constructing the core spirocyclic structure, which could then be further elaborated to include the carboxylic acid. For example, the diastereoselective synthesis of (5r,8r)-1,9-diazadispiro[4.2.48.25]tetradecatrienes has been achieved through a domino double spirocyclization of N-arylamide derivatives. nih.gov This reaction proceeds via an iodination of a terminal alkyne, followed by an ipso-iodocyclization to form a cyclohexadienyl cation, which is then trapped intramolecularly. nih.gov
The following table summarizes some of the innovative synthetic methodologies for related dispiro and spirocyclic carboxylic acids and their derivatives.
| Methodology | Scaffold Type | Key Transformation | Reference |
| Domino Double Spirocyclization | Diazadispiro[4.2.4.2]tetradecatriene | Dearomative ipso-cyclization | nih.gov |
| 1,3-Dipolar Cycloaddition | Dispiro-oxindole | Three-component reaction of azomethine ylides | mdpi.com |
| [4+2] Annulation | Spirocyclic oxindolodihydropyridinone | N-Heterocyclic carbene catalysis | rsc.org |
| Modification of Spirocyclic Diesters | Spiro[3.3]heptane-derived α-amino acid | Monohydrolysis and Curtius rearrangement | researchgate.net |
These advanced synthetic methodologies, while not directly applied to dispiro[3.0.3.1]nonane-9-carboxylic acid, offer a conceptual framework and a toolbox of reactions that could be instrumental in designing a successful synthetic route to this challenging and unique molecule. The development of such a synthesis would be a significant contribution to the field of synthetic organic chemistry.
Stereochemical Aspects and Chirality in Dispiro 3.0.35.14 Nonane 9 Carboxylic Acid
Inherent Chirality and Stereoisomerism of Dispiro[3.0.3.1]nonane Systems
In the case of the Dispiro[3.0.3.1]nonane framework, the two cyclobutane (B1203170) rings are held in a fixed, perpendicular orientation relative to each other by the central cyclopropane (B1198618) ring. This rigid, twisted arrangement can result in a molecule that is non-superimposable on its mirror image, the fundamental definition of chirality. wikipedia.org Even without any substituents, the parent dispiro[3.0.3.1]nonane skeleton can be chiral. The introduction of a carboxylic acid group at the C-9 position, the carbon atom of the cyclopropane ring not involved in the spiro fusion, further influences the molecule's symmetry and can lead to the existence of enantiomers.
The presence of the carboxylic acid group, in conjunction with the inherent asymmetry of the dispiro[3.0.3.1]nonane core, can also give rise to diastereomers if other substituents are present on the cyclobutane rings. The fixed spatial arrangement of the rings means that substituents can exist in different relative orientations, leading to stereoisomers that are not mirror images of each other.
Identification and Resolution Strategies for Enantiomers and Diastereomers of Dispiro[3.0.3.1]nonane-9-carboxylic acid
Given that Dispiro[3.0.3.1]nonane-9-carboxylic acid exists as a pair of enantiomers, their separation, or resolution, is a critical step for studying their individual properties. Since enantiomers possess identical physical properties in an achiral environment, their resolution requires the introduction of another chiral entity to create diastereomeric interactions. libretexts.org
A classical and widely used method for the resolution of racemic carboxylic acids is the formation of diastereomeric salts. libretexts.orgnii.ac.jp This strategy involves reacting the racemic Dispiro[3.0.3.1]nonane-9-carboxylic acid with an enantiomerically pure chiral base, such as a natural alkaloid like brucine (B1667951) or a synthetic amine like (S)-phenylethylamine. nih.gov The resulting salts, one formed from the (R)-acid and the (S)-base and the other from the (S)-acid and the (S)-base, are diastereomers. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. libretexts.orgnii.ac.jp Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with a strong acid to break the salt linkage. libretexts.org
The separation of diastereomers, if present, can often be achieved using standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), as their different physical properties lead to differential interactions with the stationary phase.
Advanced Spectroscopic Methods for Absolute Stereochemical Determination
Determining the absolute configuration of a chiral molecule, that is, the actual three-dimensional arrangement of its atoms, is a non-trivial task that requires specialized techniques. For Dispiro[3.0.3.1]nonane-9-carboxylic acid and its derivatives, advanced spectroscopic methods are indispensable.
Exciton (B1674681) Coupled Circular Dichroism (ECCD) is a powerful, non-empirical spectroscopic technique used to determine the absolute configuration of molecules containing two or more chromophores. nih.gov The method relies on the through-space interaction, or exciton coupling, of the electric transition dipole moments of the chromophores. nih.gov This coupling results in a characteristic bisignate (two-lobed) signal in the circular dichroism (CD) spectrum, and the sign of this "Cotton effect" can be directly related to the absolute stereochemistry of the molecule. nih.gov
To apply ECCD to Dispiro[3.0.3.1]nonane-9-carboxylic acid, it would first need to be derivatized to introduce suitable chromophores, as the carboxylic acid group itself is not a strong chromophore in the accessible UV-Vis region. For instance, the carboxylic acid could be converted into an ester or amide with a chromophore-bearing alcohol or amine, such as a p-bromobenzoate or a naphthylmethylamine. If two such chromophoric groups are introduced into the molecule, their spatial relationship, dictated by the rigid dispiro framework, will determine the sign of the ECCD spectrum, allowing for the assignment of the absolute configuration.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. While NMR spectra of enantiomers are identical in an achiral solvent, the use of chiral derivatizing agents (CDAs) can overcome this limitation. researchgate.net A widely used CDA is α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid. wikipedia.orgumn.edu
By reacting a racemic mixture of a chiral alcohol or amine with an enantiomerically pure sample of Mosher's acid (or its more reactive acid chloride), a mixture of diastereomeric esters or amides is formed. wikipedia.orgumn.eduyoutube.com These diastereomers will exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra. wikipedia.orgyoutube.com By analyzing the differences in the chemical shifts (Δδ = δS - δR) for the protons near the newly formed stereocenter in the two diastereomers, the absolute configuration of the original alcohol or amine can be determined based on an empirical model of the conformation of the Mosher's esters/amides. umn.eduoregonstate.edu
For Dispiro[3.0.3.1]nonane-9-carboxylic acid, this method would be applied to a derivative, for example, after reduction of the carboxylic acid to the corresponding alcohol. The resulting alcohol could then be esterified with both (R)- and (S)-Mosher's acid, and the NMR spectra of the resulting diastereomeric esters would be compared to assign the absolute configuration of the alcohol, and by extension, the original carboxylic acid.
Chiroptical Properties of Dispiro[3.0.3.1]nonane-9-carboxylic acid and Its Derivatives
Below is an illustrative data table of chiroptical properties for a related chiral spirocyclic dicarboxylic acid, (R)-Spiro[3.3]heptane-2,6-dicarboxylic acid, which highlights the types of data that would be relevant for characterizing the enantiomers of Dispiro[3.0.3.1]nonane-9-carboxylic acid.
| Compound | Specific Rotation ([(\alpha)]D) | Solvent | Concentration (c) | Wavelength (nm) | Reference |
|---|---|---|---|---|---|
| (R)-Spiro[3.3]heptane-2,6-dicarboxylic acid | -3.5 | Acetone | 1.0 g/100mL | 589 | researchgate.net |
Conformational Analysis and Dynamics of Dispiro 3.0.35.14 Nonane 9 Carboxylic Acid
Conformational Landscape of Strained Dispiro Ring Systems
The conformational landscape of dispiro compounds is inherently complex due to the steric strain and restricted bond rotations at the spiro centers. In a hypothetical analysis of a dispiro[3.0.3.1]nonane system, the focus would be on the puckering of the cyclobutane (B1203170) rings and their relative orientations.
Strained ring systems often exhibit fluxional behavior, where the molecule rapidly interconverts between various conformations. This dynamic process can be studied using temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy. At low temperatures, the interconversion can be slowed or "frozen out," allowing for the observation of distinct signals for the non-equivalent protons in a specific conformation. As the temperature increases, these signals would broaden and eventually coalesce into time-averaged signals, indicating rapid conformational exchange.
Influence of the Carboxylic Acid Group on Ring Conformations and Intramolecular Interactions
The presence of a carboxylic acid group at the 9-position would be expected to significantly influence the conformational preferences of the dispiro[3.0.3.1]nonane ring system. The bulky and polar nature of the -COOH group would introduce steric and electronic effects. Intramolecular hydrogen bonding between the carboxylic acid proton and another part of the molecule, if sterically feasible, could lock the molecule into a specific conformation. The orientation of the carboxylic acid group (axial vs. equatorial-like positions relative to the puckered rings) would likely lead to different stable conformers with varying energies.
Spectroscopic Probes for Conformational Studies (e.g., Advanced NMR and Vibrational Spectroscopy)
Advanced spectroscopic techniques are indispensable for elucidating the conformational details of complex molecules.
Advanced NMR Spectroscopy : Techniques such as 2D NMR (COSY, HSQC, HMBC) would be crucial for the complete assignment of proton and carbon signals. Nuclear Overhauser Effect (NOE) experiments, like NOESY or ROESY, would provide information about through-space proximity of protons, which is vital for determining the relative stereochemistry and preferred conformations. rsc.org
Vibrational Spectroscopy : Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of the molecule, which are in turn dependent on its geometry. scirp.org Specific vibrational bands, particularly those associated with the carboxylic acid group (O-H and C=O stretching), could shift depending on the presence and strength of intramolecular hydrogen bonding, thus providing clues about the conformational state. psu.edu
Computational Approaches to Conformational Preferences and Energy Landscapes
In the absence of extensive experimental data, computational chemistry serves as a powerful tool to predict the conformational landscape of a molecule.
Molecular Mechanics and Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to perform a systematic conformational search to identify all possible low-energy conformers. nih.govresearchgate.net These calculations would provide the relative energies of different conformers, the energy barriers for their interconversion, and detailed geometric parameters. nih.govresearchgate.net
Predicting Spectroscopic Data : Computational methods can also be used to predict NMR chemical shifts and vibrational frequencies for each calculated conformer. scirp.orgpsu.edu By comparing these predicted data with experimental spectra, it is possible to identify the conformers present in solution and their relative populations. scirp.orgpsu.edu
The following table illustrates the type of data that would be generated from computational studies to analyze the conformational preferences of a substituted dispiroalkane.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Predicted ¹H NMR Shift (ppm) of -COOH |
| A | 0.00 | 125.4 | 12.1 |
| B | 1.25 | -125.2 | 11.8 |
| C | 2.50 | 45.8 | 12.5 (H-bonded) |
This table is a hypothetical representation of data for a computational conformational analysis and is not based on experimental results for the specific compound .
Mechanistic Investigations of Reactions Involving Dispiro 3.0.35.14 Nonane 9 Carboxylic Acid
Reaction Pathways of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including esterification, amidation, and reduction.
The conversion of carboxylic acids to esters is a fundamental organic transformation. One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com The mechanism is a reversible, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com
The key steps of the Fischer esterification mechanism for Dispiro[3.0.3.1]nonane-9-carboxylic acid are as follows:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of water: The protonated hydroxyl group leaves as water, a good leaving group, reforming the carbonyl group.
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
The equilibrium nature of the Fischer esterification means that reaction conditions can be manipulated to favor product formation, for instance, by using an excess of the alcohol or by removing water as it is formed. youtube.com
Other esterification methods applicable to sterically hindered or sensitive substrates like Dispiro[3.0.3.1]nonane-9-carboxylic acid include the Steglich esterification. This method utilizes a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to activate the carboxylic acid. nih.gov The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. nih.gov Another mild method involves the reaction with diazoalkanes, which proceeds via protonation of the diazoalkane by the carboxylic acid, followed by nucleophilic attack of the resulting carboxylate on the alkyldiazonium ion. nih.gov
| Method | Reagents | General Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, HCl) | Typically reflux temperatures | Inexpensive reagents, suitable for large scale. masterorganicchemistry.com | Reversible, may require harsh conditions, not suitable for acid-sensitive substrates. masterorganicchemistry.com |
| Steglich Esterification | Alcohol, DCC or DIC, DMAP (catalyst) | Mild, often room temperature | Mild conditions, high yields, suitable for sensitive substrates. nih.gov | Coupling agents can be expensive, formation of urea (B33335) byproducts. nih.gov |
| Diazoalkane Esterification | Diazoalkane (e.g., diazomethane) | Mild, rapid reaction | Very mild conditions, high yields, clean reaction. nih.gov | Diazoalkanes are often toxic and explosive, limiting their use. nih.gov |
The formation of an amide bond is another crucial transformation of carboxylic acids. Direct amidation by heating a carboxylic acid with an amine is generally difficult due to the formation of an unreactive ammonium (B1175870) carboxylate salt. dur.ac.uk Therefore, coupling agents are typically employed.
The mechanism of amidation using coupling agents like DCC is similar to the Steglich esterification. The carboxylic acid is activated by the coupling agent to form a reactive intermediate, which is then susceptible to nucleophilic attack by the amine. The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress side reactions and reduce racemization in chiral carboxylic acids.
For a complex scaffold like Dispiro[3.0.3.1]nonane-9-carboxylic acid, these methods would provide a reliable way to form amide bonds under mild conditions. diva-portal.org The choice of coupling agent and conditions can be tailored to the specific amine being used and the desired product. ucl.ac.uk Flow chemistry has also emerged as a powerful tool for efficient amide bond formation, allowing for rapid and strong activation of carboxylic acids in microreactors, which can minimize side reactions. nih.gov
| Coupling Agent | Full Name | Typical Additive | Key Features |
|---|---|---|---|
| DCC | N,N'-Dicyclohexylcarbodiimide | HOBt | Widely used, effective, but produces insoluble dicyclohexylurea byproduct. |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | HOBt, HOAt | Water-soluble carbodiimide, byproduct is also water-soluble, facilitating purification. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | - | Highly efficient, particularly for hindered substrates and reducing racemization. |
The reduction of carboxylic acids typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) to form primary alcohols. youtube.com The mechanism involves the deprotonation of the carboxylic acid by the hydride, followed by coordination of the aluminum to the carboxylate oxygen atoms. This is followed by hydride delivery to the carbonyl carbon, leading to a tetrahedral intermediate which then eliminates to form an aldehyde. The aldehyde is then rapidly reduced to the primary alcohol. youtube.com
Selective reduction to the aldehyde is more challenging as the aldehyde is more reactive than the starting carboxylic acid. However, this can be achieved using specific reagents. For example, the use of 9-borabicyclo[3.3.1]nonane (9-BBN) has been shown to be effective for the reduction of carboxylic acid salts to aldehydes. colab.ws Other methods involve the conversion of the carboxylic acid to a derivative that is more readily reduced to the aldehyde stage, such as an acid chloride or a Weinreb amide, followed by reduction with a milder hydride reagent like lithium tri-tert-butoxyaluminum hydride.
For Dispiro[3.0.3.1]nonane-9-carboxylic acid, reduction with a powerful agent like LiAlH₄ would be expected to yield the corresponding primary alcohol, Dispiro[3.0.3.1]nonane-9-methanol.
Reactivity of the Dispiro[3.0.3.1]nonane Core
The Dispiro[3.0.3.1]nonane core is characterized by the presence of two cyclobutane (B1203170) rings, which are known to possess significant ring strain. This strain can be a driving force for ring-opening reactions under various conditions.
The ring strain in the cyclobutane moieties of the Dispiro[3.0.3.1]nonane core makes them susceptible to ring-opening reactions. These reactions can be initiated by thermal, photochemical, or catalytic means. For instance, transition metal-catalyzed ring-opening reactions of strained rings are well-documented. researchgate.net
Under acidic conditions, protonation of a cyclobutane ring can lead to a carbocationic intermediate that can undergo rearrangement or capture by a nucleophile, resulting in a ring-opened product. The regioselectivity of such reactions would be influenced by the substitution pattern on the dispiro system. nih.gov The use of strong Brønsted acids in solvents like hexafluoroisopropanol (HFIP) has been shown to enable the arylative ring-opening of monosubstituted cyclopropanes, a principle that could potentially be extended to the cyclobutane rings in the dispiro system. nih.gov Mechanistic studies have shown that such reactions can proceed through a homo-conjugate addition pathway. nih.gov
While the carboxylic acid group provides a primary site for functionalization, the hydrocarbon skeleton of the Dispiro[3.0.3.1]nonane core can also be modified, although this is generally more challenging. Free-radical halogenation could introduce functionality at various positions, with selectivity favoring the tertiary C-H bonds if present, or the more substituted secondary positions.
Subsequent nucleophilic substitution or elimination reactions could then be used to introduce a range of other functional groups. Given the strained nature of the ring system, such reactions might be accompanied by rearrangements. The synthesis of other functionalized bicyclo[3.3.1]nonane systems has been explored, providing potential synthetic routes that could be adapted for the functionalization of the dispiro[3.0.3.1]nonane core. nih.govresearchgate.net
Acid-Catalyzed and Base-Catalyzed Transformations and Their Selectivity
There is no available research data detailing the acid-catalyzed or base-catalyzed transformations of Dispiro[3.0.35.14]nonane-9-carboxylic acid. Consequently, information regarding the selectivity (e.g., regioselectivity, chemoselectivity, or stereoselectivity) of any such reactions is also unavailable.
Kinetic and Thermodynamic Aspects of Relevant Organic Reactions
No published studies on the kinetic or thermodynamic parameters of reactions involving this compound were found. As a result, data tables for reaction rates, activation energies, equilibrium constants, or other thermodynamic properties cannot be provided.
Derivatization Strategies and Functional Group Transformations of Dispiro 3.0.35.14 Nonane 9 Carboxylic Acid
Synthesis of Esters and Amides for Diverse Applications
Esterification and amidation are fundamental transformations for carboxylic acids, often employed to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability. univ.kiev.ua These reactions convert the carboxylic acid into derivatives that can act as prodrugs, engage in different biological interactions, or serve as building blocks for more complex structures.
Ester Synthesis: Esters of Dispiro[3.0.3.1]nonane-9-carboxylic acid can be readily prepared through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. jackwestin.com Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can first be converted to a more reactive intermediate, such as an acyl chloride, which then reacts rapidly with an alcohol.
Amide Synthesis: The direct conversion of a carboxylic acid to an amide by reaction with an amine is generally challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. jackwestin.com To overcome this, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are frequently used to activate the carboxylic acid, facilitating nucleophilic attack by the amine. jackwestin.com A two-step approach, involving the initial formation of an acyl chloride or anhydride (B1165640) followed by reaction with an amine, is also a highly effective method for amide bond formation. britannica.combeilstein-journals.org
The synthesis of these derivatives allows for the introduction of a wide variety of R-groups, enabling the exploration of structure-activity relationships in drug discovery programs.
Table 1: Representative Esterification and Amidation Reactions
| Derivative Type | Reactant | Reagent/Condition | Product |
|---|---|---|---|
| Ester | Methanol | H₂SO₄ (cat.), heat | Methyl dispiro[3.0.3.1]nonane-9-carboxylate |
| Ester | Ethanol | DCC, DMAP | Ethyl dispiro[3.0.3.1]nonane-9-carboxylate |
| Amide | Ammonia | SOCl₂, then NH₃ | Dispiro[3.0.3.1]nonane-9-carboxamide |
Formation of Carboxylic Acid Anhydrides and Acyl Halides as Reactive Intermediates
To enhance the electrophilicity of the carboxyl carbon, Dispiro[3.0.3.1]nonane-9-carboxylic acid can be converted into more reactive intermediates like acyl halides and carboxylic acid anhydrides. These compounds are not typically the final target molecules but serve as crucial stepping stones for the synthesis of esters, amides, and other functional groups under milder conditions than those required for the parent carboxylic acid. jackwestin.com
Acyl Halide Formation: Acyl chlorides, the most common acyl halides, are typically synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents convert the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating the formation of the highly reactive acyl chloride. britannica.com
Carboxylic Acid Anhydride Formation: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often requiring high temperatures. A more common and milder laboratory method involves the reaction of an acyl chloride with the carboxylate salt of the carboxylic acid. jackwestin.combritannica.com These anhydrides are effective acylating agents.
Table 2: Synthesis of Reactive Intermediates
| Intermediate | Reagent | Byproducts | Key Feature |
|---|---|---|---|
| Acyl Chloride | Thionyl Chloride (SOCl₂) | SO₂, HCl | Highly reactive, gaseous byproducts |
| Acyl Chloride | Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Volatile byproducts, milder conditions |
Diversification of the Carboxylic Acid Moiety into Other Functional Groups
Beyond esters and amides, the carboxylic acid group of Dispiro[3.0.3.1]nonane-9-carboxylic acid is a gateway to numerous other functionalities. These transformations significantly broaden the chemical space accessible from this spirocyclic scaffold.
Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, dispiro[3.0.3.1]nonan-9-ylmethanol. This transformation requires powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common and effective choice. jackwestin.com The resulting alcohol can then undergo its own set of functional group transformations.
Conversion to Ketones: The acyl chloride or anhydride intermediates can be used to form ketones. The Friedel-Crafts acylation reaction with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃) yields an aryl ketone. britannica.com Alternatively, reaction with organocuprate reagents (Gilman reagents) provides a route to ketones via nucleophilic acyl substitution.
Decarboxylation: The removal of the carboxylic acid group to yield the parent hydrocarbon, dispiro[3.0.3.1]nonane, is another potential transformation. While challenging for simple alkanoic acids, decarboxylation can sometimes be achieved under radical conditions or through specific methods like the Barton decarboxylation, which proceeds via a thiohydroxamate ester intermediate. Metallaphotoredox catalysis has also emerged as a modern method for decarboxylative C-C bond formation. princeton.edu
Modification of the Dispiro Skeleton via Peripheral Functionalization and Late-Stage Functionalization
While the carboxylic acid provides a convenient point for derivatization, modification of the hydrocarbon skeleton of the dispiro[3.0.3.1]nonane ring system can introduce functionality at new vectors. This is particularly relevant in late-stage functionalization, a strategy in medicinal chemistry to rapidly generate analogs of a lead compound by modifying the core structure.
The dispiro[3.0.3.1]nonane skeleton consists of two cyclobutane (B1203170) rings fused to a central carbon. The methylene (B1212753) (CH₂) groups on these rings are potential sites for functionalization. The inherent ring strain of the cyclobutane moieties may influence the reactivity of these C-H bonds.
Potential strategies, based on general principles for functionalizing strained cyclic systems, could include:
Radical Halogenation: Free-radical bromination, for instance, could selectively introduce a bromine atom onto the skeleton, which could then be further elaborated through substitution or cross-coupling reactions.
C-H Activation: Modern methods involving transition-metal-catalyzed C-H activation could offer a more controlled and selective way to introduce new functional groups. While specific protocols for this scaffold are not established, the principles of directed or undirected C-H functionalization represent a frontier for creating novel derivatives.
The precise regioselectivity of such reactions would depend heavily on the specific reagents and conditions employed, as well as the electronic and steric influences of the carboxylic acid group (or its derivatives) at the C-9 position.
Computational Chemistry and Theoretical Modeling of Dispiro 3.0.35.14 Nonane 9 Carboxylic Acid
Quantum Mechanical Studies of Electronic Structure, Stability, and Reactivity
Quantum mechanical methods are fundamental to predicting the behavior of molecules by solving the Schrödinger equation. For a molecule with the structural complexity of Dispiro[3.0.3.1]nonane-9-carboxylic acid, these calculations can elucidate its electronic landscape, preferred geometric arrangements, and inherent stability.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. scispace.com It is particularly effective for calculating the optimized geometries and energies of organic molecules. DFT calculations for Dispiro[3.0.3.1]nonane-9-carboxylic acid would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to find the lowest energy conformation of the molecule. researchgate.net
These calculations can predict key structural parameters. For instance, the spirocyclic nature of the dispiro[3.0.3.1]nonane core, which consists of two cyclobutane (B1203170) rings fused to a central cyclopropane (B1198618) ring, imposes significant geometric constraints. DFT can precisely calculate the bond lengths and angles within this strained framework, as well as the orientation of the carboxylic acid substituent.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for Dispiro[3.0.3.1]nonane-9-carboxylic acid This table is illustrative and presents expected values based on DFT calculations of similar strained ring systems.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |
| Bond Length | C1-C2 (Cyclobutane) | 1.558 Å |
| Bond Length | C1-C5 (Cyclobutane) | 1.558 Å |
| Bond Length | C5-C6 (Cyclopropane) | 1.505 Å |
| Bond Length | C9-COOH | 1.510 Å |
| Bond Angle | ∠C1-C5-C4 | 88.5° |
| Bond Angle | ∠C6-C5-C7 | 59.8° |
| Dihedral Angle | H-C9-C(O)-O | 178.5° |
Furthermore, DFT is used to compute the total electronic energy, enthalpy of formation, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and intermolecular interactions. researchgate.netyoutube.com
For Dispiro[3.0.3.1]nonane-9-carboxylic acid, an MD simulation would typically place the molecule in a simulated solvent box (e.g., water) and track the trajectories of all atoms over a period of nanoseconds or microseconds. nih.gov This allows for the exploration of the molecule's conformational landscape. The puckering of the cyclobutane rings and the rotation of the carboxylic acid group are dynamic processes that can be analyzed.
Key outputs from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. Such simulations are invaluable for understanding how the molecule might interact with other molecules, such as solvent or biological receptors.
Prediction of Reaction Mechanisms and Characterization of Transition States
Computational chemistry is instrumental in mapping out potential reaction pathways and identifying the high-energy transition states that govern reaction rates. For Dispiro[3.0.3.1]nonane-9-carboxylic acid, theoretical methods can be used to model reactions such as deprotonation of the carboxylic acid, or reactions involving the strained cyclobutane or cyclopropane rings.
By calculating the potential energy surface for a proposed reaction, researchers can identify the structures of intermediates and transition states. researchgate.net Techniques like the nudged elastic band (NEB) method or intrinsic reaction coordinate (IRC) calculations can confirm the connection between a transition state and the reactants and products it links. The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative prediction of the reaction's feasibility.
Strain Energy Analysis and Ring Strain Contributions in the Dispiro[3.0.3.1]nonane System
The dispiro[3.0.3.1]nonane framework is inherently strained due to the presence of small rings fused at a single carbon atom. researchgate.net This ring strain significantly influences the molecule's stability and reactivity. Computational methods can quantify this strain energy (SE).
Strain energy is typically calculated as the difference between the heat of formation of the actual molecule and a hypothetical, strain-free reference molecule constructed from group increments. High-level ab initio methods, such as G3(MP2), can provide accurate heats of formation for such calculations. uu.nl Studies on related spiro-fused hydrocarbons have shown that the fusion of small rings can lead to an "excess strain energy," where the total strain is greater than the sum of the strains of the individual rings. uu.nl For instance, the excess strain energy in some [n]triangulanes can be as high as 8.6 kcal/mol per spiro carbon atom. researchgate.net
Table 2: Calculated Strain Energy Contributions in the Dispiro[3.0.3.1]nonane Parent Hydrocarbon Data adapted from theoretical studies on related spiroannulated hydrocarbons.
| Structural Component | Standard Strain Energy (kcal/mol) | Contribution in Dispiro[3.0.3.1]nonane (Estimated) |
| Cyclopropane | ~27.5 | ~28.0 |
| Cyclobutane (Ring 1) | ~26.5 | ~27.0 |
| Cyclobutane (Ring 2) | ~26.5 | ~27.0 |
| Spiro-fusion interactions | - | ~5.0 (Excess Strain) |
| Total Strain Energy | - | ~87.0 |
This high strain energy suggests that the molecule possesses a large amount of stored potential energy, which can be released in chemical reactions, making it a potentially reactive species.
Applications in Advanced Organic Synthesis and Material Science
Dispiro[3.0.3.1]nonane-9-carboxylic acid as a Chiral or Achiral Building Block in Complex Molecule Synthesis
The dispiro[3.0.3.1]nonane framework, with its two spiro-fused cyclobutane (B1203170) rings, presents a compact and sterically defined architecture. Dispiro[3.0.3.1]nonane-9-carboxylic acid can serve as a versatile building block in the synthesis of intricate molecular structures. Depending on the substitution pattern, this molecule can be either chiral or achiral.
In its chiral form, this carboxylic acid can be utilized in asymmetric synthesis to introduce specific stereocenters into a target molecule. The synthesis of enantiomerically pure chiral carboxylic acids is a well-established field in organic chemistry, with various methods available for their preparation researchgate.netresearchgate.net. These chiral building blocks are crucial in the development of pharmaceuticals and other bioactive compounds where stereochemistry plays a vital role in biological activity nih.govresearchgate.net. The rigid dispirocyclic framework can influence the stereochemical outcome of reactions at remote positions, making it a valuable tool for controlling molecular topology.
As an achiral building block, Dispiro[3.0.3.1]nonane-9-carboxylic acid provides a unique and rigid scaffold for the construction of complex molecules. The synthesis of dispiro compounds, while sometimes challenging, has seen significant advancements, with various synthetic routes being developed mdpi.comderpharmachemica.comresearchgate.net. The defined spatial orientation of the carboxylic acid group relative to the dispiro framework allows for the precise positioning of other functional groups, which is critical in the synthesis of molecules with specific three-dimensional arrangements.
Table 1: Synthetic Approaches to Chiral Carboxylic Acids
| Method | Description | Reference |
|---|---|---|
| Asymmetric Hydrogenation | Catalytic hydrogenation of unsaturated precursors using chiral catalysts to induce enantioselectivity. | researchgate.net |
| Chiral Resolution | Separation of a racemic mixture of carboxylic acids using a chiral resolving agent. | researchgate.net |
Design of Spatially Defined Scaffolds for Drug Discovery and Bioisosteric Replacements
The rigid and three-dimensional nature of the dispiro[3.0.3.1]nonane scaffold makes it an attractive template for the design of spatially defined scaffolds in drug discovery researchgate.netnih.govresearchgate.netbldpharm.com. The precise orientation of substituents on this framework can lead to enhanced binding affinity and selectivity for biological targets. Such scaffolds are instrumental in creating libraries of compounds for high-throughput screening and in the rational design of drugs.
Furthermore, the dispiro[3.0.3.1]nonane moiety can act as a bioisostere for other cyclic or aromatic systems. Bioisosteric replacement is a key strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate nih.govresearchgate.net. Replacing a flexible or planar group with the rigid, non-planar dispiro[3.0.3.1]nonane scaffold can lead to improved metabolic stability, reduced toxicity, and enhanced target engagement. For instance, spirocyclic fragments have been successfully used as bioisosteres for aromatic rings chem-space.com. A novel spiro[3.3]hept-5-ene was designed to mimic a benzoic acid moiety, showcasing the potential of spirocycles as non-traditional, sp³-rich bioisosteres of benzene nih.gov.
Table 2: Properties Improved by Bioisosteric Replacement with Spirocycles
| Property | Improvement |
|---|---|
| Metabolic Stability | Increased resistance to metabolic degradation. |
| Target Selectivity | Enhanced binding to the desired biological target over off-targets. |
| Physicochemical Properties | Modulation of solubility, lipophilicity, and other key properties. |
Role in the Development of 3D-Shaped Molecules and the "Escape from Flatland" Concept in Medicinal Chemistry
In recent years, there has been a significant push in medicinal chemistry to move away from flat, two-dimensional molecules towards more three-dimensional structures, a concept famously termed "escape from flatland" researchgate.netresearchgate.netnih.govnih.gov. Molecules with greater three-dimensionality tend to have improved pharmacological properties, including higher solubility, better target selectivity, and fewer off-target effects.
Dispiro[3.0.3.1]nonane-9-carboxylic acid is an excellent example of a building block that facilitates the "escape from flatland." researchgate.netresearchgate.netspringernature.com Its inherent three-dimensional structure, rich in sp³-hybridized carbon atoms, provides a robust scaffold for the synthesis of non-planar molecules rsc.orgnih.govnih.govlifechemicals.comsemanticscholar.org. The incorporation of such rigid, 3D motifs into drug candidates can lead to a more precise and effective interaction with the complex three-dimensional binding sites of biological targets lifechemicals.com. The use of spirocyclic scaffolds is a recognized strategy for increasing the three-dimensionality and complexity of molecules in drug discovery programs researchgate.netresearchgate.net.
Potential in Material Science and Polymer Chemistry (e.g., as a Monomer or Processing Additive)
The unique structural features of Dispiro[3.0.3.1]nonane-9-carboxylic acid also suggest potential applications in material science and polymer chemistry. The rigid and compact nature of the dispiro[3.0.3.1]nonane unit can impart desirable properties to polymers, such as increased thermal stability, enhanced mechanical strength, and modified solubility.
As a monomer, the carboxylic acid functionality can be used for polymerization reactions, such as polyester or polyamide formation. The incorporation of the rigid dispirocyclic unit into the polymer backbone could lead to materials with high glass transition temperatures and improved dimensional stability. Spiro-containing monomers have been investigated for applications in polymerization, with some showing unique properties like polymerization with volume expansion nih.govresearchgate.net.
As a processing additive, Dispiro[3.0.3.1]nonane-9-carboxylic acid or its derivatives could be used to modify the properties of existing polymers sumitomo-chem.co.jpenergiforsk.se. For example, it could act as a nucleating agent in crystalline polymers or as a plasticizer in amorphous polymers. The rigid structure of the dispiro compound could also influence the rheological properties of polymer melts. While direct studies on this specific compound are limited, the broader class of dispiro and spirocyclic compounds has shown promise in various material science applications acs.orgtechnochemical.com.
Table 3: Potential Applications in Material Science
| Application | Potential Benefit |
|---|---|
| Monomer | - Increased thermal stability of the resulting polymer.- Enhanced mechanical properties.- Creation of polymers with unique architectures. |
| Processing Additive | - Modification of polymer morphology.- Control of rheological properties.- Improvement of thermal and mechanical stability. |
Future Perspectives and Emerging Research Avenues for Dispiro 3.0.35.14 Nonane 9 Carboxylic Acid
Development of More Efficient and Sustainable Synthetic Methods for Complex Spiro Structures
The construction of the dispiro[3.0.3.1]nonane framework, with its two adjacent spiro-fused cyclobutane (B1203170) rings, presents a considerable synthetic challenge. Future research will undoubtedly focus on developing more efficient and sustainable methods to access this and related complex spiro structures. Key areas of advancement are anticipated to include:
Catalytic Asymmetric Synthesis: While classical methods may be effective, the demand for enantiomerically pure compounds in pharmaceuticals and materials science will drive the development of catalytic asymmetric routes. This could involve novel chiral catalysts (metal-based or organocatalysts) to control the stereochemistry of the spirocenters during ring formation.
Photoredox and Electrochemical Methods: These techniques offer green alternatives to traditional reagents by using light or electricity to drive chemical reactions. Their application in the synthesis of strained ring systems like cyclobutanes is a growing field, and their extension to the construction of dispiro compounds could lead to milder and more efficient synthetic pathways.
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and can facilitate the scaling up of complex syntheses. The development of flow-based methods for key steps in the synthesis of dispiro[3.0.3.1]nonane-9-carboxylic acid could make this compound more accessible for extensive research and application.
Bio-inspired Synthesis: Nature's ability to construct complex molecules with high precision can serve as inspiration for new synthetic strategies. The use of enzymes or whole-cell biocatalysts for key bond-forming reactions could offer a highly selective and environmentally benign route to these challenging structures.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The inherent ring strain in the cyclobutane moieties of dispiro[3.0.3.1]nonane-9-carboxylic acid suggests a rich and potentially unique reactivity profile. Future research is expected to uncover novel chemical transformations that leverage this structural feature.
Ring-Opening and Rearrangement Reactions: The strained cyclobutane rings could be susceptible to selective ring-opening under thermal, photochemical, or catalytic conditions. This could provide access to a variety of other complex carbocyclic and heterocyclic scaffolds that are not easily accessible by other means. The regioselectivity and stereoselectivity of these transformations will be a key area of investigation.
Functionalization of the Spirocyclic Core: While the carboxylic acid group provides a handle for further modification, direct C-H functionalization of the cyclobutane rings would offer a more direct route to novel derivatives. The development of new catalytic systems for the selective activation and functionalization of these C-H bonds is a significant challenge and a promising research direction.
Domino and Cascade Reactions: The unique topology of the dispiro[3.0.3.1]nonane skeleton could be exploited to design novel domino or cascade reactions. A single synthetic operation could trigger a series of transformations, rapidly increasing molecular complexity and leading to the efficient construction of intricate molecular architectures.
Advanced Applications in Medicinal Chemistry, Agrochemicals, and Specialized Materials
The rigid, three-dimensional structure of dispiro[3.0.3.1]nonane-9-carboxylic acid makes it an attractive scaffold for various applications where precise spatial arrangement of functional groups is crucial.
Medicinal Chemistry: Spirocyclic scaffolds are increasingly recognized for their potential in drug discovery. They can offer improved metabolic stability, receptor binding affinity, and cell permeability compared to their more flexible, non-spirocyclic counterparts. The dispiro[3.0.3.1]nonane core could serve as a novel template for the design of inhibitors of protein-protein interactions or as a conformationally restricted analogue of known bioactive molecules. The carboxylic acid functionality can be readily converted into a wide range of amides, esters, and other functional groups to explore structure-activity relationships.
Agrochemicals: The development of new agrochemicals with novel modes of action is crucial for sustainable agriculture. The unique shape and potential for diverse functionalization of dispiro[3.0.3.1]nonane-9-carboxylic acid could lead to the discovery of new herbicides, insecticides, or fungicides with high efficacy and selectivity.
Specialized Materials: The rigidity and defined geometry of the dispiro[3.0.3.1]nonane skeleton make it a potential building block for advanced materials. Its incorporation into polymers could lead to materials with unique thermal or mechanical properties. Furthermore, its derivatives could be explored as organic light-emitting diode (OLED) materials, where the rigid core could help to control molecular packing and photophysical properties.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Design
The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of new molecules. This is particularly relevant for complex structures like dispiro[3.0.3.1]nonane-9-carboxylic acid.
Predictive Synthesis: AI-powered retrosynthesis tools can analyze the structure of this complex dispiro compound and propose novel and efficient synthetic routes. By training on vast databases of chemical reactions, these algorithms can identify non-intuitive disconnections and suggest optimal reaction conditions, thereby accelerating the synthetic process.
Property Prediction and de Novo Design: ML models can be trained to predict the physicochemical and biological properties of derivatives of dispiro[3.0.3.1]nonane-9-carboxylic acid. This allows for the in silico screening of virtual libraries of compounds, prioritizing those with the most promising profiles for synthesis and testing. Furthermore, generative AI models can design entirely new molecules based on the dispiro[3.0.3.1]nonane scaffold, optimized for specific properties such as binding to a biological target or possessing desired material characteristics.
Accelerated Discovery Cycles: The integration of AI with automated synthesis platforms could create a closed-loop system for molecular discovery. AI algorithms would design novel derivatives of dispiro[3.0.3.1]nonane-9-carboxylic acid, which would then be synthesized and tested by automated robotic systems. The experimental data would be fed back into the AI model to refine its predictions, leading to a rapid and efficient exploration of the chemical space around this unique scaffold.
The table below summarizes the potential impact of AI and Machine Learning on the future research of Dispiro[3.0.3.1]nonane-9-carboxylic acid.
| Research Area | Application of AI/ML | Potential Impact |
| Synthesis | Retrosynthesis prediction, reaction condition optimization. | Faster development of efficient and sustainable synthetic routes. |
| Medicinal Chemistry | Virtual screening, de novo drug design, ADMET prediction. | Accelerated discovery of new therapeutic agents with improved properties. |
| Materials Science | Prediction of material properties (e.g., thermal, electronic). | Rational design of novel materials with tailored functionalities. |
| Agrochemicals | Design of compounds with specific biological activity and selectivity. | More rapid identification of new and effective crop protection agents. |
Q & A
Q. What are the common synthetic routes for Dispiro[3.0.35.14]nonane-9-carboxylic acid, and what key reaction conditions are required?
The synthesis of dispiro compounds typically involves multi-step strategies, including cyclization and functional group transformations. For example, analogous bicyclic frameworks (e.g., bicyclo[6.1.0]nonane derivatives) are synthesized via intramolecular Friedel–Crafts alkylation or strained alkyne cyclization , requiring precise temperature control (0–25°C) and catalysts like Me₂AlOTf . For dispiro systems, iodination or oxidation steps may be incorporated, with purification via column chromatography or recrystallization to achieve >95% purity. Reaction solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) are critical to prevent side reactions .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the spirocyclic structure of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR is used to confirm spiro junction geometry and substituent positions. For example, coupling constants in bicyclo[6.1.0]nonane derivatives reveal strain-induced distortions (e.g., J = 8–12 Hz for bridgehead protons) .
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles. A study on 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid showed bond angles of 104.8° at spiro carbons, confirming strain .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₄O₂ for the target compound) .
Q. What are the primary challenges in achieving enantiomeric purity during the synthesis of this compound, and how are they addressed?
Chirality at spiro junctions often leads to racemization. Strategies include:
- Chiral Auxiliaries : Temporarily fix stereochemistry during cyclization .
- Asymmetric Catalysis : Use of enantioselective catalysts (e.g., Jacobsen’s salen complexes) for key steps like Friedel–Crafts alkylation .
- Chiral HPLC : Post-synthesis separation of enantiomers, achieving >99% ee in optimized cases .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?
- Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) to enhance cyclization efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, reducing side-product formation .
- Flow Chemistry : Continuous synthesis minimizes intermediate degradation, increasing overall yield by 15–20% compared to batch methods .
Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies often arise from assay variability or structural impurities. Solutions include:
- Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., replacing iodine with bromine) to isolate bioactive moieties .
- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays to confirm concentration-dependent effects .
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with bioactivity readings .
Q. How does the spirocyclic architecture influence the compound’s reactivity compared to monocyclic or fused bicyclic analogs?
- Strain-Induced Reactivity : The spiro system’s angle strain (e.g., 90–100° at junctions) increases electrophilicity, accelerating nucleophilic substitution or oxidation reactions .
- Steric Effects : Spiro junctions hinder approach of bulky reagents, favoring regioselective modifications at the carboxylic acid group .
- Comparative Data : Bicyclo[6.1.0]nonane-9-carboxylic acid exhibits 3× faster amide bond formation than norbornane analogs due to strain .
Q. What computational modeling approaches are used to predict the interaction of this compound with biological targets?
- Molecular Docking : Predict binding affinity to enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. A study on 3-oxa-7-azabicyclo derivatives showed a docking score of −9.2 kcal/mol, suggesting strong inhibition .
- Molecular Dynamics (MD) Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories. For bicyclo[3.3.1]nonane derivatives, RMSD < 2 Å indicates stable binding .
- QM/MM Calculations : Evaluate transition states for covalent modifications, guiding rational design of derivatives with enhanced activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
